molecular formula C18H17N3O2 B2627231 2-(furan-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034312-99-5

2-(furan-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2627231
CAS No.: 2034312-99-5
M. Wt: 307.353
InChI Key: MCYMBOSHLRQGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetically designed 1,2,3,4-tetrahydroisoquinoline derivative of significant interest in medicinal chemistry and pharmacological research. This compound is structurally characterized by a 1,2,3,4-tetrahydroisoquinoline core, a scaffold well-established in the development of bioactive molecules . Its structure integrates a furan-2-carbonyl moiety at the 2-position and a critical 1-methyl-1H-pyrazol-4-yl substituent at the 4-position. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets. The specific inclusion of a 1-methyl-1H-pyrazol-4-yl group is a feature found in compounds investigated as potent orexin receptor antagonists . Orexin receptors play a fundamental role in regulating sleep-wake cycles, arousal, and energy homeostasis, making them prominent targets for developing therapies against neurological disorders . Consequently, this compound serves as a crucial chemical tool for probing orexin receptor function and signaling pathways, and for evaluating therapeutic potential in preclinical research areas such as sleep disorders and obesity . The furan-2-carbonyl group further enhances the molecular properties, contributing to its binding affinity and selectivity. This reagent is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key synthetic intermediate in organic synthesis. It is supplied for research applications exclusively. For Research Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

furan-2-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-20-10-14(9-19-20)16-12-21(18(22)17-7-4-8-23-17)11-13-5-2-3-6-15(13)16/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYMBOSHLRQGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

    Introduction of the furan-2-carbonyl group: This step might involve acylation reactions using furan-2-carbonyl chloride.

    Attachment of the 1-methyl-1H-pyrazol-4-yl group: This could be done via a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring or the tetrahydroisoquinoline core.

    Reduction: Reduction reactions could target the carbonyl group or the pyrazole ring.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block for the synthesis of more complex molecules.

Biology

It might exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

Industry

Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • Furan vs. However, the thioether in BI87897 may enhance membrane permeability due to increased lipophilicity .
  • Pyrazole vs. Tetrazolyl () : The 1-methylpyrazole in the target compound provides moderate polarity, balancing solubility and metabolic stability. In contrast, tetrazolyl groups () are highly polar, favoring aqueous solubility but possibly reducing blood-brain barrier penetration .

Conformational and Crystallographic Insights

  • The cyclohexanecarboxamido derivative () adopts a semi-chair conformation in the tetrahydroisoquinoline ring, stabilized by hydrogen bonds involving Cl⁻ and water molecules. This suggests that substituent bulkiness (e.g., cyclohexane) can influence conformational stability and receptor engagement .
  • Isostructural thiazole-triazole compounds () exhibit planar conformations except for a perpendicular fluorophenyl group, highlighting how steric clashes from substituents can alter molecular geometry .

Biological Activity

2-(Furan-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining a tetrahydroisoquinoline core with furan and pyrazole moieties. Its molecular formula is C15H16N4O2, and it exhibits a molecular weight of 284.32 g/mol. The presence of the furan and pyrazole groups contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, pyrazole derivatives are known to induce apoptosis by inhibiting anti-apoptotic proteins .
  • Anti-inflammatory Effects : The presence of the pyrazole moiety has been linked to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Properties : Pyrazole compounds have demonstrated antimicrobial activity against a range of pathogens, suggesting that this compound may also possess similar effects .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µg/mL)Reference
Compound AAnticancer193.93
Compound BAnti-inflammatory150.00
Compound CAntimicrobial75.00

Case Studies

Several studies have investigated the biological activity of compounds related to 2-(furan-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline.

Study 1: Anticancer Activity

In a study assessing the cytotoxic effects against human cancer cell lines (A549, H460), compounds with similar structures exhibited varying degrees of activity. The most potent compound showed an IC50 value of 193.93 µg/mL against A549 cells, indicating significant anticancer potential .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. Results indicated that these compounds could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

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